molecular formula C16H12N2O B3253076 2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile CAS No. 221243-13-6

2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile

Cat. No.: B3253076
CAS No.: 221243-13-6
M. Wt: 248.28 g/mol
InChI Key: YESGAKYWJPOKJQ-UHFFFAOYSA-N
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Description

2-(1-Methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile is a chemical compound with the molecular formula C15H10N2O. It is an intermediate used in various chemical syntheses, particularly in the development of specific tyrosine kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile typically involves the condensation of 1-methoxy-2-(naphthalen-1-yl)ethanone with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes controlling the temperature, reaction time, and the purity of the starting materials to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyl carboxylic acids, while reduction can produce naphthalenyl amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound itself does not have a direct mechanism of action but contributes to the formation of molecules that target specific enzymes and pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile provides unique reactivity and properties compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it a valuable intermediate in specific synthetic pathways .

Properties

IUPAC Name

2-(1-methoxy-2-naphthalen-1-ylethylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c1-19-16(14(10-17)11-18)9-13-7-4-6-12-5-2-3-8-15(12)13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESGAKYWJPOKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C#N)CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile
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2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile
Reactant of Route 3
2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile
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2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile
Reactant of Route 5
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2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile
Reactant of Route 6
2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile

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